molecular formula C5H3BrN4O B11890977 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Katalognummer: B11890977
Molekulargewicht: 215.01 g/mol
InChI-Schlüssel: MEIXDFAFCCIQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-bromoimidazole with cyanogen bromide in the presence of a base, leading to the formation of the desired triazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Wirkmechanismus

The mechanism of action of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific ring structure and the presence of both bromine and a ketone group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C5H3BrN4O

Molekulargewicht

215.01 g/mol

IUPAC-Name

7-bromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3BrN4O/c6-5-7-1-3-4(11)8-2-9-10(3)5/h1-2H,(H,8,9,11)

InChI-Schlüssel

MEIXDFAFCCIQAH-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=O)NC=NN2C(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.